molecular formula C10H13NS B2539138 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1856539-73-5

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B2539138
M. Wt: 179.28
InChI Key: PNNAYCBRFMQDSA-UHFFFAOYSA-N
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Description

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound that is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is an off-white to cream powder .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines involves several steps. Starting from a 4-oxopiperidine-3-carboxylic acid ester, an allyl group is introduced in the 3-position. The ester function in the 3-position is then removed, and the resulting compound is ozonized. This is then reduced to the corresponding aldehyde and ring-closed with H2S / HCl in the presence of a metal halide to give the end product .


Molecular Structure Analysis

The molecular formula of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is C7H9NS·HCl, and its molecular weight is 175.67 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines include the introduction of an allyl group, removal of the ester function, ozonization, reduction to the corresponding aldehyde, and ring closure with H2S / HCl .

Scientific Research Applications

Synthesis and Biological Activities

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives have been extensively studied for their synthetic and biological applications. These compounds are important heterocyclic nuclei with various derivatives synthesized and evaluated across different biological activities. Some analogs have shown potent activities, potentially serving as lead molecules for future drug development. The core structure of these compounds plays a significant role in the synthesis of drug intermediates, emphasizing both synthetic schemes and biological activities (Sangshetti et al., 2014).

Key Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of Prasugrel, a new antithrombotic drug. The synthesis process involves alkylation, oxidation, and deprotection reactions, starting from the hydrochloride form of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The overall yield of these steps is notably efficient (Pan Xian-hua, 2011).

Anticancer Activity

4,5,6,7-Tetrahydrothieno-pyridine (THTP), a related structure, exhibits a wide range of pharmacological activities including anticancer properties. The fusion of other nuclei like benzene, indole, oxadiazole, and triazole rings to the THTP nucleus enhances pharmacological activities. Variations in the thienopyridine ring can significantly modify the biological activities of these compounds (Rao et al., 2018).

Novel Synthesis Methods

Efficient synthesis methods for novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, which are potentially attractive fluorinated heterocyclic scaffolds, have been developed. These methods include Michael addition and Mannich reaction, leading to a compound library (Revanna et al., 2013).

Inhibition of Nitric Oxide Synthase

Derivatives of 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase. These compounds show significant selectivity and potency, modulated by variation of substituents (Beaton et al., 2001).

Safety And Hazards

This compound causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

5-prop-2-enyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-5-11-6-3-10-9(8-11)4-7-12-10/h2,4,7H,1,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNAYCBRFMQDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Citations

For This Compound
1
Citations
C Xu, Z Zhu, Y Wang, Z Jing, B Gao… - The Journal of …, 2019 - ACS Publications
α-Trichloromethylation of tertiary amines with trimethyl(trichloromethyl)silane by oxidative coupling, using DDQ as an oxidant, has been realized. The reaction is instantaneous, is …
Number of citations: 13 pubs.acs.org

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